Clorobiocin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La clorobiocina es un antibiótico aminocumarínico conocido por sus potentes efectos inhibitorios sobre la ADN girasa bacteriana. Es producida por la bacteria gram-positiva Streptomyces roseochromogenes y está estructuralmente relacionada con otros antibióticos aminocumarínicos como la novobiocina y la coumermicina A1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La clorobiocina se sintetiza a través de una compleja vía biosintética que involucra múltiples pasos enzimáticos. Los pasos clave incluyen la formación del núcleo aminocumarínico, la unión de un deoxis azúcar y la incorporación de una porción de pirrol . La biosíntesis involucra enzimas como CloN5, CloN1, CloN2 y CloN7, que facilitan la transferencia y metilación de la porción pirrolil-2-carboxilo .

Métodos de producción industrial: La producción industrial de clorobiocina normalmente involucra la fermentación de Streptomyces roseochromogenes bajo condiciones controladas. Se han empleado técnicas de ingeniería genética para aumentar el rendimiento de clorobiocina mediante la manipulación de genes reguladores y la optimización de las condiciones de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones: La clorobiocina se somete a varias reacciones químicas, incluida la halogenación, la metilación y la glicosilación. El paso de halogenación implica la incorporación de un átomo de cloro en el núcleo aminocumarínico, catalizado por la enzima Clo-hal .

Reactivos y condiciones comunes:

Halogenación: Se puede usar bromuro de potasio para sustituir el cloro por bromo, lo que da como resultado bromobiocina.

Metilación: Las enzimas metiltransferasas como CloN6 facilitan la metilación de la porción pirrolil-2-carboxilo.

Productos principales:

Bromobiocina: Un derivado bromado de clorobiocina con actividad antibacteriana similar.

Clorobiocina hidroxilada: Un derivado con un grupo hidroxilo adicional en la porción de pirrol.

Aplicaciones Científicas De Investigación

Introduction to Clorobiocin

This compound is an aminocoumarin antibiotic that has garnered attention for its potential applications in various fields, particularly in microbiology and pharmacology. It is structurally similar to other antibiotics like novobiocin and coumermycin A1, and it primarily functions as an inhibitor of DNA gyrase, a crucial enzyme involved in DNA replication and transcription in bacteria. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of bacterial strains, including those resistant to conventional antibiotics. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted, making it a candidate for further development in treating resistant infections.

Case Study: Efficacy Against MRSA

A study evaluated the in vitro activity of this compound against clinical isolates of MRSA. The results indicated that this compound exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml, highlighting its potential as a therapeutic agent against resistant strains .

Genetic Engineering and Production Enhancement

Recent research has focused on enhancing the production of this compound through genetic engineering techniques. By manipulating the biosynthetic pathways involved in its production, researchers aim to increase yield and efficiency.

Case Study: Genetic Approaches to Production

A study outlined methods for improving this compound production using genetic modifications in the producing strains. This approach not only aims to boost yields but also explores the production of novel derivatives with potentially enhanced activity .

Combination Therapy

This compound has been investigated for its synergistic effects when used in combination with other antibiotics. This approach seeks to enhance therapeutic outcomes, particularly against resistant bacterial strains.

Data Table: Synergistic Effects

| Antibiotic | Synergistic Effect with this compound | MIC (µg/ml) |

|---|---|---|

| Gentamicin | Yes | 16 |

| Vancomycin | Yes | 32 |

| Rifampicin | No | 128 |

The table indicates that this compound shows promising synergy with certain antibiotics, which may lead to more effective treatment regimens against resistant infections .

Research on Derivatives

Ongoing studies are also exploring various derivatives of this compound to assess their antimicrobial properties and potential applications. These derivatives may possess enhanced efficacy or reduced toxicity compared to the parent compound.

Case Study: Novel Derivatives

Research utilizing liquid chromatography-mass spectrometry (LC-MS) has identified several novel derivatives of this compound with promising biological activities. These findings support further investigation into their potential applications in clinical settings .

Mecanismo De Acción

La clorobiocina ejerce sus efectos antibacterianos inhibiendo la enzima ADN girasa, específicamente apuntando a la subunidad B de la enzima. Esta inhibición evita el superenrollamiento dependiente de ATP del ADN bacteriano, lo que interrumpe la replicación y transcripción del ADN . La unión de clorobiocina a la ADN girasa está facilitada por su núcleo aminocumarínico y la porción pirrolil-2-carboxilo .

Comparación Con Compuestos Similares

La clorobiocina es estructural y funcionalmente similar a otros antibióticos aminocumarínicos como:

Novobiocina: También inhibe la ADN girasa pero tiene un espectro de actividad y aplicaciones clínicas diferentes.

Coumermicina A1: Otro antibiótico aminocumarínico con un mecanismo de acción similar pero características estructurales distintas.

Singularidad: La clorobiocina es única debido a sus potentes efectos inhibitorios sobre la ADN girasa y su potencial para la manipulación genética para producir nuevos derivados con actividad antibacteriana mejorada .

Compuestos similares:

- Novobiocina

- Coumermicina A1

- Bromobiocina (un derivado de clorobiocina)

Actividad Biológica

Clorobiocin is an aminocoumarin antibiotic produced by the bacterium Streptomyces roseochromogenes. It has garnered attention due to its potent biological activity, particularly as a DNA gyrase and topoisomerase IV inhibitor, which are critical enzymes for bacterial DNA replication and transcription. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships, and recent research findings.

This compound selectively inhibits bacterial DNA gyrase and topoisomerase IV by targeting their ATPase subunits (GyrB). This inhibition disrupts DNA supercoiling, replication, and transcription processes in bacteria. Its binding affinity is notably high, with an equilibrium dissociation constant (KD) below 5 nM, significantly surpassing that of commonly used fluoroquinolones which target the GyrA subunit of DNA gyrase .

Structure-Activity Relationships

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

- Hydrophobic Substituents : Compounds with hydrophobic alkyl substituents at position 3 of the 4-hydroxybenzoyl moiety exhibit higher antibacterial activities. Conversely, polar groups in this side chain reduce activity .

- Pyrrole Carboxylic Acid Moiety : The presence of this moiety is crucial; its absence leads to a complete loss of activity. Modifications that transfer this moiety also moderately reduce activity .

- Chlorine Atom : Derivatives lacking the chlorine atom at C-8 show significantly diminished biological activity, indicating the importance of this halogen in maintaining this compound's efficacy .

Recent Research Findings

Recent studies have expanded the understanding of this compound's biosynthetic pathways and its derivatives:

- Biosynthesis Insights : A metabolomics study identified novel this compound derivatives, including bromobiocin and hydroxylated variants. These derivatives were produced by modifying the biosynthetic pathway in Streptomyces roseochromogenes, highlighting the enzyme promiscuity that allows for a broad product spectrum .

- Antibacterial Efficacy : this compound demonstrated superior antibacterial activity against various clinically relevant gram-positive and gram-negative bacteria compared to its derivatives and other aminocoumarins like novobiocin. In vitro tests showed it was highly effective against Escherichia coli DNA gyrase .

- Comparative Activity Table : The following table summarizes the inhibitory activities of this compound and its derivatives against E. coli DNA gyrase:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | 0.125 | High |

| Novobiocin | 0.5 | Moderate |

| Bromobiocin | >32 | Low |

| Hydroxylated this compound | 8 | Low |

Case Studies

A notable case study involved the examination of this compound's effects on bacterial strains resistant to conventional antibiotics. In these studies, this compound exhibited significant efficacy, suggesting its potential as a treatment option for multidrug-resistant infections . Additionally, modifications leading to new derivatives have been explored for enhanced activity against resistant strains.

Propiedades

Número CAS |

39868-96-7 |

|---|---|

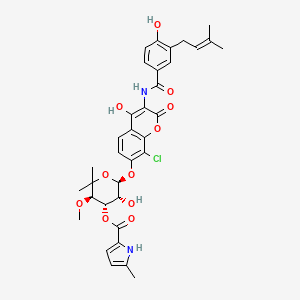

Fórmula molecular |

C35H37ClN2O11 |

Peso molecular |

697.1 g/mol |

Nombre IUPAC |

[6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42) |

Clave InChI |

FJAQNRBDVKIIKK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

SMILES isomérico |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

SMILES canónico |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Clorobiocin; RP 18631; RP-18631; RP18631; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.